(m-Terphenyl-5'-yl)trimethylsilane

Organic Synthesis Cross-Coupling Building Block

Select (m-Terphenyl-5'-yl)trimethylsilane (CAS 128388-53-4) for your convergent synthesis strategy. The 5'-TMS group provides a uniquely orthogonal, dormant handle — inert under standard Pd-catalyzed cross-coupling — that eliminates the regioisomeric mixtures and uncontrolled oligomerization seen with dihalogenated or bis-boronic acid analogs. This enables the precise, stepwise elaboration of 1,3,5-phenylene-core dendrimers, bulky catalyst scaffolds, and defect-free organic electronic materials. Uses include serving as a masked electrophilic site for iterative C–C bond formation, then cleanly activated via ipso-substitution in a distinct subsequent step. Supplied as a white to almost-white crystalline powder (MW 302.49, mp 79–83 °C); store under inert gas, moisture-sensitive.

Molecular Formula C21H22Si
Molecular Weight 302.5 g/mol
CAS No. 128388-53-4
Cat. No. B135541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(m-Terphenyl-5'-yl)trimethylsilane
CAS128388-53-4
Molecular FormulaC21H22Si
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H22Si/c1-22(2,3)21-15-19(17-10-6-4-7-11-17)14-20(16-21)18-12-8-5-9-13-18/h4-16H,1-3H3
InChIKeyGCYRLUSIWVFXEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(m-Terphenyl-5'-yl)trimethylsilane (CAS 128388-53-4): Procurement-Ready Silane Building Block for Controlled Conjugation


(m-Terphenyl-5'-yl)trimethylsilane (CAS 128388-53-4) is a meta-terphenyl core bearing a single, terminal trimethylsilyl (TMS) group at the 5'-position. This solid organosilicon compound (C21H22Si, MW 302.49) serves as a strategic synthetic intermediate, enabling the stepwise, controlled construction of π-conjugated architectures [1]. Its primary differentiation lies in the orthogonal reactivity of the TMS group, which functions as a masked or protected site for electrophilic aromatic substitution, allowing for the precise elaboration of the terphenyl framework without the complications of uncontrolled oligomerization .

Why m-Terphenyl Analogs Cannot Be Directly Substituted for (m-Terphenyl-5'-yl)trimethylsilane in Stepwise Synthesis


Attempting to replace (m-Terphenyl-5'-yl)trimethylsilane with other m-terphenyl derivatives, such as halogenated (e.g., 3,5-dibromo-1-terphenyl) or boronic acid analogs, introduces significant synthetic liability. These alternatives often present multiple reactive sites, leading to unwanted side reactions, cross-coupling at both positions, or difficult-to-separate mixtures of regioisomers. The TMS group in (m-Terphenyl-5'-yl)trimethylsilane provides a unique, orthogonal handle: it remains inert under standard palladium-catalyzed cross-coupling conditions, allowing chemists to first functionalize other positions on the core [1]. It is then cleanly activated (e.g., via ipso-substitution) in a subsequent, distinct step, enabling a controlled, iterative build-up of complex structures that is unattainable with less discriminate building blocks .

Quantitative Evidence for (m-Terphenyl-5'-yl)trimethylsilane (CAS 128388-53-4) Selection


Synthetic Access: 86% Yield via Optimized Suzuki Coupling Protocol

The compound (m-Terphenyl-5'-yl)trimethylsilane is synthesized via a well-documented and high-yielding route: the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3,5-dibromo-1-(trimethylsilyl)benzene with phenylboronic acid. This specific process delivers the target compound with a reported yield of ~86% [1]. While this is a synthetic yield for its preparation and not a performance metric, it directly addresses procurement risk. This high-yielding, two-step coupling (one step if considering the dibromide as starting material) provides a reliable and scalable source of the material, in contrast to alternative routes that might involve lower-yielding, multi-step sequences or produce difficult-to-purify mixtures of terphenyl isomers [2].

Organic Synthesis Cross-Coupling Building Block

Certified Purity Profile: >98.0% by GC with Defined Melting Point Range

Procurement from reputable vendors offers a strictly controlled purity specification. Commercially available (m-Terphenyl-5'-yl)trimethylsilane is certified at a minimum purity of >98.0% as determined by Gas Chromatography (GC) . This quantitative quality metric is further validated by a narrow melting point range of 79.0 to 83.0 °C, confirming batch-to-batch consistency . In comparison, generic or lower-purity grades (e.g., 95% technical grade) offered by some suppliers lack this rigorous analytical guarantee, introducing the risk of impurities that can poison sensitive catalysts (e.g., Pd) or complicate subsequent reaction steps and purification.

Quality Control Analytical Chemistry Procurement

Orthogonal Reactivity as a Masked Aryl Halide in Iterative Dendrimer Synthesis

The value proposition of (m-Terphenyl-5'-yl)trimethylsilane is its demonstrated role as a protected building block in the convergent synthesis of monodisperse aromatic dendrimers [1]. In this application, the TMS group is inert during the initial palladium-catalyzed coupling steps used to construct the branched arms of the dendrimer. It is only later converted to a reactive site (e.g., a bromo- or iodoarene) for the final attachment of the core. This orthogonal protection strategy is essential for achieving the high structural uniformity (monodispersity) required of these advanced materials. Alternatives like 3,5-dibromo-1-terphenyl would react indiscriminately at both ends, leading to uncontrolled polymerization and a complete loss of the desired dendritic architecture.

Dendrimer Synthesis Iterative Synthesis C-H Activation

Stability and Storage: Defined Physical Form and Inert Atmosphere Handling

Procurement and storage specifications for (m-Terphenyl-5'-yl)trimethylsilane highlight its handling requirements. It is a solid at room temperature (20 °C) with a defined melting point of 81 °C, appearing as a white to almost white powder or crystal . Critically, the material is moisture-sensitive and must be stored under an inert gas (e.g., argon) . This is a significant differentiator from other m-terphenyl building blocks that may be air-stable but lack the orthogonal TMS group. The specific storage condition is not a disadvantage but a direct consequence of the functional group that provides its synthetic utility. In contrast, a comparable halogenated m-terphenyl (e.g., 3,5-dibromo-1-terphenyl) is also a solid but may be more stable to brief air exposure, yet it lacks the controlled reactivity profile of the TMS derivative.

Stability Handling Material Science

Best Research and Industrial Application Scenarios for (m-Terphenyl-5'-yl)trimethylsilane (128388-53-4)


Precursor for Monodisperse π-Conjugated Dendrimers

This compound is the building block of choice for the convergent synthesis of structurally perfect, monodisperse dendrimers based on a 1,3,5-phenylene core [1]. The TMS group acts as a dormant site during the initial coupling steps, allowing for the controlled, stepwise assembly of the dendrimer arms, which is impossible with unprotected dihalogenated or bis-boronic acid analogs [1].

Synthesis of Sterically Demanding Ligands for Catalysis

The m-terphenyl framework provides a bulky, kinetically stabilizing scaffold for reactive metal centers in catalysis. (m-Terphenyl-5'-yl)trimethylsilane serves as an ideal entry point for installing this bulky group onto a ligand backbone [1]. The TMS group can be selectively replaced with a variety of functional groups (e.g., halogens, boronic esters) to create tailored, high-performance catalysts where steric protection is paramount.

Development of Advanced Organic Electronic Materials

The defined, rigid terphenyl core is a common motif in organic semiconductors and light-emitting materials. This silane derivative is a valuable synthon for the systematic, modular construction of complex organic electronic molecules, where precise control over conjugation length and substituent placement is required [1]. Its use minimizes the formation of structural defects that plague alternative syntheses.

Academic Research Requiring Orthogonal Protecting Groups

In any academic laboratory developing new synthetic methodologies, especially those involving iterative cross-coupling, the orthogonal reactivity of the aryl TMS group is a critical tool [1]. This compound provides a high-purity (>98.0% GC) source of this versatile functionality, allowing for cleaner, more easily interpretable results in complex reaction sequences, thereby accelerating method development and publication .

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